molecular formula C20H21NO5 B2765361 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide CAS No. 1448140-23-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide

Cat. No.: B2765361
CAS No.: 1448140-23-5
M. Wt: 355.39
InChI Key: SJAOHOQAYGSHMD-GQCTYLIASA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl substituent. The (E)-configuration of the acrylamide moiety ensures structural rigidity, which is critical for binding to biological targets. The benzodioxole ring confers lipophilicity and metabolic stability, while the tetrahydro-2H-pyran (THP) group enhances solubility and modulates pharmacokinetic properties . Its synthesis likely involves a coupling reaction between 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride and a secondary amine (furan-2-ylmethyl-tetrahydro-2H-pyran-4-ylamine) under basic conditions, analogous to methods described in related acrylamide syntheses .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-20(6-4-15-3-5-18-19(12-15)26-14-25-18)21(13-17-2-1-9-24-17)16-7-10-23-11-8-16/h1-6,9,12,16H,7-8,10-11,13-14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAOHOQAYGSHMD-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities . This compound features a complex structure, including a benzo[d][1,3]dioxole moiety known for its diverse biological properties. The molecular formula of the compound is C20H21N2O5C_{20}H_{21}N_{2}O_{5} with a molecular weight of approximately 355.39 g/mol.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : The compound has shown potential in reducing the viability of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the benzo[d][1,3]dioxole and furan rings can significantly influence the compound's efficacy and selectivity against different cancer types.

Structural Feature Impact on Activity
Benzo[d][1,3]dioxole MoietyEnhances anticancer activity
Furan SubstituentModulates cellular uptake and bioavailability
Tetrahydropyran GroupInfluences solubility and pharmacokinetics

In Vitro Studies

Several studies have evaluated the biological activity of similar acrylamide derivatives. For instance, a study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 45 μM to 60 μM against various cancer cell lines . Such findings suggest that this compound may possess comparable or superior activity.

In Vivo Studies

Preliminary in vivo studies have indicated that compounds with the benzo[d][1,3]dioxole structure can effectively reduce tumor growth in animal models. These studies often focus on the compound's ability to inhibit angiogenesis and metastasis, critical factors in cancer progression.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to:

  • Inhibit Cell Proliferation : The compound can reduce cancer cell viability by interfering with the cell cycle.
  • Induce Apoptosis : Evidence suggests it triggers apoptotic pathways leading to programmed cell death in malignant cells.
  • Modulate Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents can significantly influence efficacy and selectivity against different cancer types. The following table summarizes the impact of structural features on activity:

Structural FeatureImpact on Activity
Benzo[d][1,3]dioxole MoietyEnhances anticancer activity
Furan SubstituentModulates cellular uptake and bioavailability
Tetrahydropyran GroupInfluences solubility and pharmacokinetics

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs exhibit IC50 values ranging from 45 μM to 60 μM against various cancer cell lines. This suggests that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide may possess comparable or superior activity.

In Vivo Studies

Preliminary in vivo studies indicate that compounds containing the benzo[d][1,3]dioxole structure effectively reduce tumor growth in animal models. These studies often focus on the compound's ability to inhibit angiogenesis and metastasis, which are critical factors in cancer progression.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

There is potential for this compound to possess antimicrobial properties, making it a candidate for further investigation in infectious disease research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure N-Substituents Biological Activity Key Reference
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide Benzodioxole-acrylamide Furan-2-ylmethyl, THP-4-yl Not explicitly reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12 in ) Benzodioxole-acrylamide Phenethyl Cytotoxic against A549 lung cancer cells (IC₅₀: 12.3 μM)
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-(5,6-dimethylbenzimidazol-1-yl)ethyl)acrylamide (7h in ) Methoxyphenyl-acrylamide Benzimidazolyl-ethyl Anti-inflammatory, kinase inhibition
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide () Trimethoxyphenyl-acrylamide Pyridinyl-pyrimidinyl-phenyl Kinase inhibition (e.g., VEGFR-2)
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Thiazolidinedione-benzamide Phenyl Antidiabetic (PPAR-γ agonism)

Key Observations:

Benzodioxole vs.

N-Substituent Effects :

  • The furan-2-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, distinct from phenethyl () or benzimidazolyl-ethyl () groups.
  • The THP-4-yl substituent improves aqueous solubility compared to purely hydrophobic groups (e.g., phenethyl) .

Configuration : The (E)-acrylamide configuration is conserved across analogues, preserving planar geometry for target engagement .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxole Substitution : The 5-position on benzodioxole is critical; electron-donating groups (e.g., methoxy in ) enhance bioactivity .
  • N-Substituent Flexibility : Bulky groups (e.g., THP) may reduce off-target effects compared to smaller substituents (e.g., methyl in ) .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide?

The synthesis typically involves a multi-step approach, including:

  • Coupling Reactions : Use of acid chlorides with triethylamine as a base in chloroform or dimethylformamide (DMF) under room temperature (18–24 hours) .
  • Purification : Washing with NaHCO₃ (10%) to remove unreacted reagents, followed by drying with Na₂SO₄ and vacuum evaporation .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate purity validation .
    Key parameters include solvent polarity (polar aprotic solvents enhance reaction kinetics) and stoichiometric control of acid chlorides .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.50 ppm for acrylamide protons) confirm stereochemistry and functional groups .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 356.20 [M+H]⁺ in similar acrylamides) .
  • Chromatography : HPLC ensures >95% purity, critical for biological assays .

Q. How can researchers address solubility challenges for in vitro assays?

While solubility data for this specific compound is limited, strategies include:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or ethanol, commonly used for acrylamide derivatives .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonates) to improve aqueous solubility without altering core bioactivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity?

  • Target Binding : The acrylamide moiety may form hydrogen bonds with enzymatic targets (e.g., kinases), while the benzo[d][1,3]dioxole group enhances lipophilicity for membrane penetration .
  • Quantitative Assays : Surface plasmon resonance (SPR) or enzyme kinetics (Km, IC₅₀) can quantify binding affinities .
  • Computational Modeling : Molecular docking predicts interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Q. How does structural modification influence structure-activity relationships (SAR)?

  • Core Modifications :
    • Benzo[d][1,3]dioxole : Replacement with electron-withdrawing groups (e.g., nitro) may alter electronic profiles and target selectivity .
    • Tetrahydro-2H-pyran : Rigidifying this moiety via ring substitution could enhance metabolic stability .
  • Synergistic Effects : Hybrid structures (e.g., fused pyrazole-thiophene) show improved potency in related compounds, suggesting combinatorial strategies .

Q. How can researchers resolve contradictions in reaction yield data?

  • Low Yield in Coupling Steps : Optimize stoichiometry (e.g., 1.2 equivalents of furan-2-ylmethylamine) and use catalysts like ytterbium triflate for challenging amide bonds .
  • Stereochemical Discrepancies : Employ chiral HPLC or circular dichroism (CD) to isolate (E)-isomers and validate configurations .
  • Reproducibility Issues : Standardize solvent drying (e.g., molecular sieves for DMF) and reaction temperature (±2°C tolerance) .

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